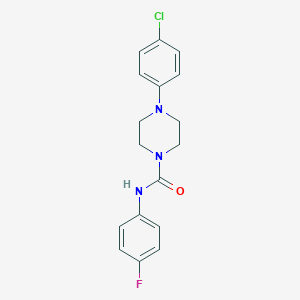
4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide, also known as CPFPX, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a receptor protein that is involved in the regulation of various physiological and pathological processes in the brain and other organs.
Mecanismo De Acción
4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is involved in the regulation of various physiological and pathological processes in the brain and other organs. By blocking the activation of mGluR5, 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide inhibits the downstream signaling pathways that are involved in the regulation of synaptic plasticity, learning, and memory. This mechanism of action makes 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide a potential therapeutic agent for the treatment of several neurological and psychiatric disorders.
Biochemical and physiological effects:
4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide has been shown to have several biochemical and physiological effects in animal models and in vitro studies. This compound has been shown to reduce anxiety-like behavior in animal models, and to have antidepressant-like effects in the forced swim test. 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide has also been shown to reduce the reinforcing effects of drugs of abuse, and to attenuate the development of tolerance to opioids. In vitro studies have shown that 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide can modulate the release of several neurotransmitters, including dopamine, glutamate, and GABA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of mGluR5, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Another advantage is that 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide has been extensively studied in animal models and in vitro studies, which provides a wealth of information on its pharmacological properties and potential therapeutic applications. However, one limitation is that 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide has not been extensively studied in clinical trials, which limits our understanding of its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide. One direction is to study the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders, such as anxiety, depression, addiction, and schizophrenia. Another direction is to study the role of mGluR5 in the regulation of synaptic plasticity, learning, and memory, and to explore the potential of 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide as a tool for modulating these processes. Additionally, future research could focus on the development of new compounds that are based on the structure of 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide, and that have improved pharmacological properties and therapeutic potential.
Métodos De Síntesis
The synthesis of 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide involves several steps, including the reaction of 4-chloroaniline with 4-fluorobenzaldehyde to form 4-(4-chlorophenyl)-4-fluorobenzaldehyde, which is then reacted with piperazine to form 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide has been used extensively in scientific research to study the role of mGluR5 in various physiological and pathological processes. This compound has been shown to have potential therapeutic applications in the treatment of several neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide has also been used to study the role of mGluR5 in the regulation of synaptic plasticity, learning, and memory.
Propiedades
Fórmula molecular |
C17H17ClFN3O |
|---|---|
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C17H17ClFN3O/c18-13-1-7-16(8-2-13)21-9-11-22(12-10-21)17(23)20-15-5-3-14(19)4-6-15/h1-8H,9-12H2,(H,20,23) |
Clave InChI |
AJPRWVRRJGGQOG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



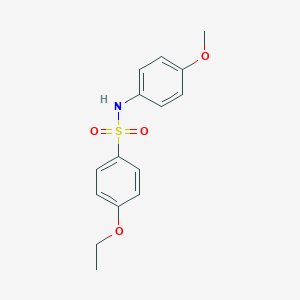
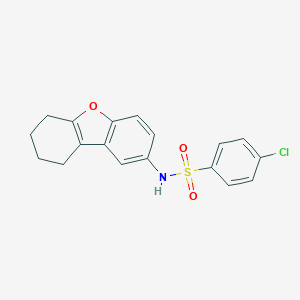
![4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281791.png)
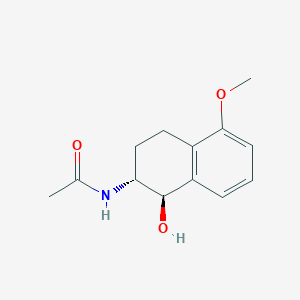
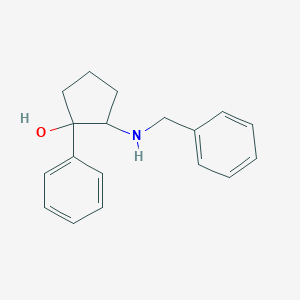
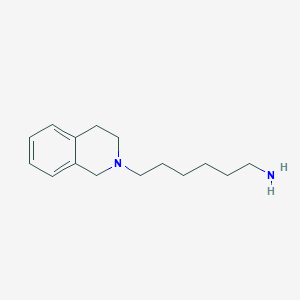
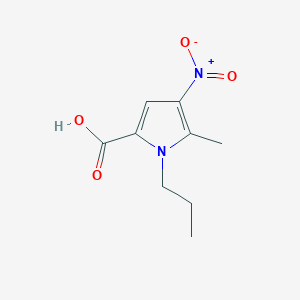

![2-{[6-(Benzylamino)hexyl]amino}ethanol](/img/structure/B281807.png)
![N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine](/img/structure/B281809.png)
![Butyl2-[3-(hydroxyimino)propyl]-3-methoxybenzoate](/img/structure/B281812.png)
![2-nitro-N-[6-({2-nitrobenzoyl}amino)hexyl]benzamide](/img/structure/B281816.png)
![6-[(Z)-2-(furan-2-yl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B281819.png)
![N,N-diethyl-2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]acetamide](/img/structure/B281820.png)